![molecular formula C14H19N3O B3116132 N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide CAS No. 214194-14-6](/img/structure/B3116132.png)
N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide
Overview
Description
N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the imidazo[1,2-a]pyridine scaffold, which is then functionalized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide is a chemical compound belonging to the imidazo[1,2-a]pyridine class, which has a wide range of applications in medicinal chemistry. Research indicates that compounds in the imidazo[1,2-a]pyridine family have potential as therapeutic agents, particularly in oncology and anti-inflammatory applications.
Scientific Research Applications
This compound has a variety of scientific research applications:
- Drug Development It serves as a scaffold for designing new therapeutic agents targeting cancer and inflammatory diseases.
- Biological Probes It is used as a biological probe. The compound has demonstrated potential biological activity, making it a candidate for further biological studies.
- Chemistry It is used as a building block for the synthesis of more complex molecules.
- Medicine Research is ongoing to explore its potential as a therapeutic agent.
- Industry The compound’s unique properties make it useful in various industrial applications.
This compound exhibits significant biological activity that has been investigated in various studies. Specific biological assays have demonstrated antimicrobial properties and potential efficacy against certain cancer cell lines.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical cancer) have been tested. Some derivatives have shown IC50 values in the low micromolar range, indicating potent activity.
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | HCT116 | 1.8 |
2 | HeLa | 0.7 |
3 | SW620 | 3.2 |
Antiparasitic Activity
In a study involving antileishmanial activity, compounds similar to this compound were evaluated for their efficacy against Leishmania major. It has been found to exhibit good activity against the promastigote stage with low cytotoxicity and is effective against the intracellular amastigote stage.
Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer properties. The most promising compound displayed an IC50 value of 0.4 μM against colon carcinoma cells. This study highlights the structure–activity relationship (SAR) that can be utilized to enhance biological activity through specific substitutions on the imidazo ring.
Case Study 2: Antiparasitic Effects
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Biological Activity
N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide is a compound that has drawn significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure that includes nitrogen atoms in the rings.
- Molecular Formula : C14H19N3O
- CAS Number : 214194-14-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multicomponent reactions and condensation reactions. The following synthetic route is commonly employed:
- Starting Materials : Imidazo[1,2-a]pyridine derivatives and pivaloyl chloride.
- Reagents : Common reagents include bases like triethylamine and solvents such as dichloromethane.
- Reaction Conditions : The reaction is often carried out under reflux conditions for several hours.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colorectal carcinoma), HeLa (cervical cancer), and others.
- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range, indicating potent activity.
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | HCT116 | 1.8 |
2 | HeLa | 0.7 |
3 | SW620 | 3.2 |
Antiparasitic Activity
In a study involving antileishmanial activity, compounds similar to this compound were evaluated for their efficacy against Leishmania major:
- Promastigote Stage : Exhibited good activity with low cytotoxicity.
- Intracellular Amastigote Stage : Effective against the intracellular form of the parasite.
The mechanism of action for this compound involves:
- Target Interaction : Binding to specific proteins involved in cell proliferation and survival pathways.
- Inhibition of Kinases : Potential inhibition of kinases such as PI4K IIIβ has been suggested based on structural similarities with known inhibitors.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer properties. The most promising compound displayed an IC50 value of 0.4 μM against colon carcinoma cells. This study highlights the structure–activity relationship (SAR) that can be utilized to enhance biological activity through specific substitutions on the imidazo ring.
Case Study 2: Antiparasitic Effects
Another investigation focused on the antileishmanial effects of imidazo[1,2-a]pyridine derivatives. The study found that modifications at specific positions significantly influenced both potency and selectivity against Leishmania species while maintaining low toxicity to mammalian cells.
Properties
IUPAC Name |
N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9-10(2)17-8-6-7-11(12(17)15-9)16-13(18)14(3,4)5/h6-8H,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRUMDUOYBYQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)NC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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